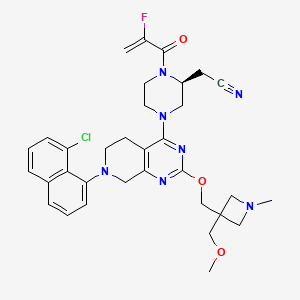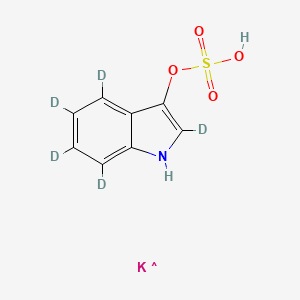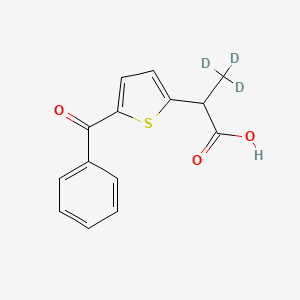
Tiaprofenic acid D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiaprofenic acid D3 is a deuterium-labeled version of Tiaprofenic acid, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in the treatment of rheumatic diseases . This compound is part of the arylpropionic acid (profen) group of NSAIDs and is known for its potent analgesic and anti-inflammatory properties .
Métodos De Preparación
The synthesis of Tiaprofenic acid involves several steps, starting from thiophene. One method includes the following steps :
Acylation of thiophene: Thiophene reacts with propionic anhydride to form 2-propionyl thiophene.
Bromination: The 2-propionyl thiophene is then brominated to obtain an alpha bromo compound.
Reflux with ethylene glycol: The bromo compound is refluxed with ethylene glycol to form a bromo-ketal product.
Rearrangement: The bromo-ketal product undergoes rearrangement in the presence of cuprous oxide as a catalyst.
Friedel-Crafts reaction: The rearranged product reacts with benzoyl chloride in a Friedel-Crafts acylation.
Hydrolysis and acidification: The final step involves hydrolysis and acidification to yield Tiaprofenic acid.
This method is noted for its stable reaction conditions, high yield, and ease of purification, making it suitable for industrial production .
Análisis De Reacciones Químicas
Tiaprofenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can modify the thiophene ring.
Common reagents used in these reactions include bromine for bromination, ethylene glycol for ketal formation, and cuprous oxide as a catalyst for rearrangement . The major products formed from these reactions include bromo-ketal intermediates and the final Tiaprofenic acid product .
Aplicaciones Científicas De Investigación
Tiaprofenic acid D3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Pharmacokinetic studies: Due to its deuterium labeling, this compound is used in pharmacokinetic studies to track the drug’s absorption, distribution, metabolism, and excretion.
Rheumatic disease research: It is used to study the treatment of rheumatic diseases and to develop new therapeutic strategies.
Bioanalytical method validation: Tiaprofenic acid is a critical component in bioequivalence studies, necessitating precise and accurate quantification within complex biological matrices.
Mecanismo De Acción
Tiaprofenic acid exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease . This inhibition is achieved by blocking the enzyme cyclooxygenase (COX), specifically COX-1 and COX-2 . By reducing the production of prostaglandins, Tiaprofenic acid helps to alleviate pain, swelling, and inflammation .
Comparación Con Compuestos Similares
Tiaprofenic acid is similar to other NSAIDs in the arylpropionic acid group, such as ibuprofen and naproxen . it is unique in its specific chemical structure, which includes a thiophene ring, distinguishing it from other NSAIDs that typically have a benzene ring . This structural difference contributes to its distinct pharmacological properties and therapeutic applications .
Similar compounds include:
Ibuprofen: Another arylpropionic acid NSAID used for pain and inflammation.
Naproxen: Known for its long-lasting effects in treating pain and inflammation.
Ketoprofen: Used for its potent anti-inflammatory and analgesic effects.
Tiaprofenic acid’s unique structure and properties make it a valuable compound in both clinical and research settings.
Propiedades
Fórmula molecular |
C14H12O3S |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-(5-benzoylthiophen-2-yl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/i1D3 |
Clave InChI |
GUHPRPJDBZHYCJ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


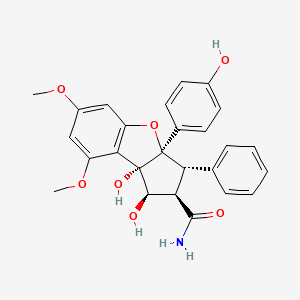
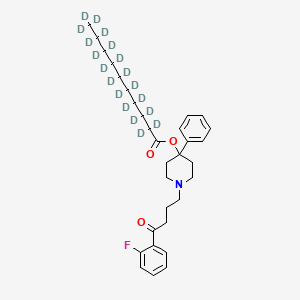
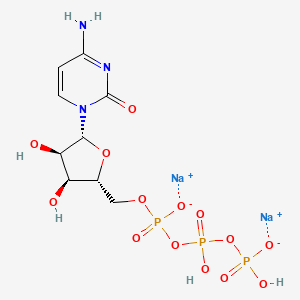
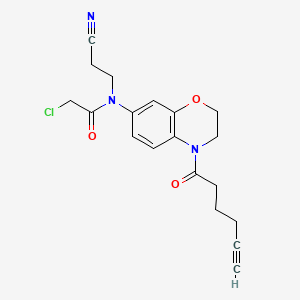
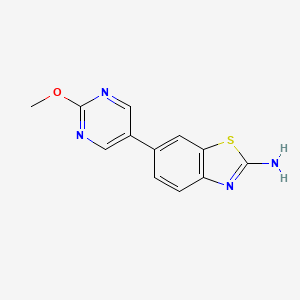
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
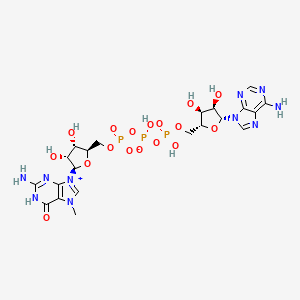
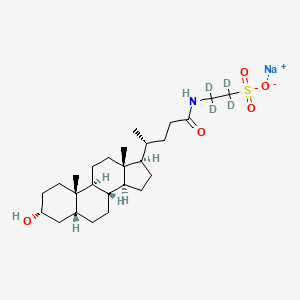
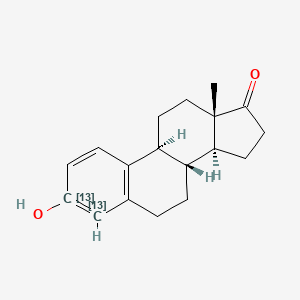

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
